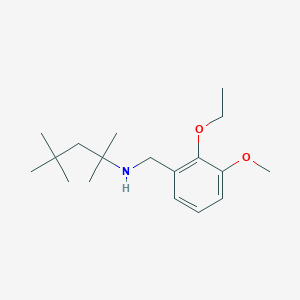![molecular formula C17H21ClN2O2 B503982 {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE](/img/structure/B503982.png)
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE is a chemical compound with a complex structure that includes a chlorophenyl group, a furan ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.
Scientific Research Applications
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine
- N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine
- N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine
Uniqueness
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21ClN2O2 |
|---|---|
Molecular Weight |
320.8g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C17H21ClN2O2/c18-16-4-2-1-3-15(16)17-6-5-14(22-17)13-19-7-8-20-9-11-21-12-10-20/h1-6,19H,7-13H2 |
InChI Key |
PAUFNCBUHVLAGN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503901.png)
![N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine](/img/structure/B503902.png)
![2-(4-{[(Furan-2-ylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B503904.png)

![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(2-furylmethyl)amine](/img/structure/B503909.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B503911.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B503912.png)

![5-[(4-Bromobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503915.png)
![5-[(3-Bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503917.png)
![METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B503918.png)

![4-amino-N-{2-[(4-isopropylbenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B503920.png)
